molecular formula C13H19NO2 B2598425 N-[2-(4-propylphenoxy)ethyl]acetamide CAS No. 295360-99-5

N-[2-(4-propylphenoxy)ethyl]acetamide

Cat. No.: B2598425
CAS No.: 295360-99-5
M. Wt: 221.3
InChI Key: HRYDVTMVHGQPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Propylphenoxy)ethyl]acetamide is a chemical compound with the CAS Registry Number 295360-99-5 . It has a molecular formula of C 13 H 19 NO 2 and a molecular weight of 221.30 g/mol . The compound can be identified by its SMILES code, CC(NCCOC1=CC=C(CCC)C=C1)=O, which describes its atomic connectivity . This substance is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. The specific physical properties, mechanism of action, and detailed research applications for this compound are areas that require further investigation from the scientific literature. Researchers are advised to handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(4-propylphenoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-4-12-5-7-13(8-6-12)16-10-9-14-11(2)15/h5-8H,3-4,9-10H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYDVTMVHGQPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Investigative Approaches to the Biological Activity of N 2 4 Propylphenoxy Ethyl Acetamide

In Vitro Pharmacological Characterization in Non-Human Biological Systems

The initial assessment of a novel compound's biological effects typically involves a battery of in vitro assays using non-human biological systems. This approach allows for the characterization of its interactions with specific molecular targets and its effects on cellular processes in a controlled environment.

Enzyme Inhibition and Activation Studies (e.g., Proteasome, Acetyl-CoA Carboxylase 1)

Phenoxyacetamide derivatives have been identified as inhibitors of various enzymes. For instance, a series of 2-phenoxyacetamide (B1293517) analogues were synthesized and evaluated for their inhibitory potency against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes crucial in the metabolism of neurotransmitters. nih.gov One of the most specific MAO-A inhibitors identified from this class was 2-(4-methoxyphenoxy)acetamide. nih.gov This suggests that N-[2-(4-propylphenoxy)ethyl]acetamide could be investigated for similar neuro-enzymatic inhibitory activities.

Furthermore, other studies have explored the role of substituted phenoxyacetamides as inhibitors of proteolytic enzymes, such as those involved in the guinea pig complement system. acs.org The complement system is a component of the innate immune system, and its inhibition can have therapeutic implications. While the ubiquitin-proteasome pathway is a key target for some cancer therapies, there is no direct evidence to suggest that phenoxyacetamides are proteasome inhibitors. However, given the diversity of enzymatic inhibition within this class of compounds, it remains a potential area for investigation. Similarly, while acetyl-CoA carboxylase 1 is a key enzyme in fatty acid synthesis and a target in metabolic disease and cancer research, its inhibition by phenoxyacetamide derivatives has not been a primary focus of the available research.

Table 1: Examples of Enzyme Inhibition by Phenoxyacetamide Analogs

Compound Target Enzyme Activity
2-(4-Methoxyphenoxy)acetamide Monoamine Oxidase A (MAO-A) Selective Inhibition nih.gov
Substituted Phenoxyacetamides Guinea Pig Complement System Inhibition acs.org
Phenoxyacetic Acid Derivatives Cyclooxygenase-2 (COX-2) Selective Inhibition mdpi.com

Receptor Binding and Agonist/Antagonist Profiling (e.g., Adrenoceptors)

The ability of a compound to bind to and modulate the activity of cellular receptors is a cornerstone of pharmacology. Research into phenoxyacetamide derivatives has revealed their potential as receptor antagonists. For example, a novel class of phenoxyacetamide derivatives has been designed and synthesized as potent antagonists of the transient receptor potential vanilloid 1 (TRPV1), a receptor involved in pain sensation. nih.gov

While specific studies on the binding of this compound to adrenoceptors are not available, the broad receptor-binding potential of related structures suggests that screening against a panel of receptors, including adrenoceptors, would be a logical step in its pharmacological characterization. Such profiling would determine its selectivity and potential for off-target effects.

Table 2: Receptor Binding Activity of a Phenoxyacetamide Analog

Compound Class Target Receptor Activity
Phenoxyacetamide Derivatives Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonist nih.gov

Cellular Assays for Antiproliferative Activity in Diverse Non-Human Cell Lines

A significant body of research has focused on the antiproliferative properties of phenoxyacetamide derivatives against various cancer cell lines. For example, a series of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives bearing a quinolin-2(1H)-one moiety were synthesized and showed antiproliferative activities against a panel of human cancer cell lines. nih.gov One of the most active compounds, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, was particularly effective against nasopharyngeal carcinoma cells. nih.gov

Similarly, other studies have demonstrated the antiproliferative effects of 2-(substituted phenoxy) acetamide (B32628) derivatives against breast cancer and neuroblastoma cell lines. nih.gov These findings suggest that this compound could be a candidate for screening against a diverse range of non-human cancer cell lines to determine its potential as an anticancer agent.

Table 3: Antiproliferative Activity of Phenoxyacetamide Analogs Against Various Cell Lines

Compound Cell Line Activity Metric (IC50/GI50)
N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide NPC-TW01 (Nasopharyngeal Carcinoma) IC50 = 0.6 μM nih.gov
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide MCF-7 (Breast Cancer) Not Specified nih.gov
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide SK-N-SH (Neuroblastoma) Not Specified nih.gov

In Vitro Antimicrobial and Anti-inflammatory Potency Assessments

The phenoxyacetamide scaffold has also been explored for its antimicrobial and anti-inflammatory potential. Several studies have reported the synthesis of phenoxyacetamide derivatives with the aim of developing new antimicrobial and anti-inflammatory agents. nih.govmdpi.com For instance, certain 2-(substituted phenoxy) acetamide derivatives have demonstrated both anti-inflammatory and anticancer activities. nih.gov The anti-inflammatory effects are often investigated through assays that measure the inhibition of enzymes like cyclooxygenases (COX). mdpi.com

In terms of antimicrobial activity, while some salicylanilide (B1680751) derivatives, which share some structural similarities with phenoxyacetamides, have shown activity against Gram-positive bacteria, this is not a universally reported activity for all phenoxyacetamide analogs. mdpi.com A comprehensive screening of this compound against a panel of bacterial and fungal strains would be necessary to ascertain its antimicrobial spectrum.

Elucidation of Molecular Mechanisms of Action

Once a compound has demonstrated significant biological activity in initial in vitro screens, the next step is to elucidate its molecular mechanism of action. This involves identifying the specific molecular targets and pathways through which it exerts its effects.

Target Identification and Validation in Relevant Biological Models

For phenoxyacetamide derivatives that have shown promise in in vitro assays, subsequent research has aimed to identify their molecular targets. For example, in the case of the TRPV1 antagonist phenoxyacetamides, the target was identified through receptor binding and functional assays. nih.gov For compounds with antiproliferative activity, studies have delved into the mechanisms of cell death, such as apoptosis, and the specific signaling pathways involved. mdpi.com

To validate these targets, researchers often employ techniques such as molecular docking to predict the binding interactions between the compound and its putative target. mdpi.com Further validation can be achieved through experiments in relevant biological models, such as cell-based assays where the expression of the target protein is manipulated. While the specific molecular targets of this compound are unknown, the methodologies used to identify and validate the targets of its structural analogs provide a clear roadmap for future investigations.

Mechanistic Pathways of Cellular Effects (e.g., cell cycle modulation, apoptosis induction in cellular models)

Phenoxyacetamide derivatives have been shown to exert their cellular effects through various mechanistic pathways, primarily involving the modulation of the cell cycle and the induction of apoptosis.

Cell Cycle Modulation:

Research on related compounds suggests that phenoxyacetamide derivatives can interfere with the normal progression of the cell cycle in cancer cells. mdpi.com This is a common mechanism for many anticancer agents, as uncontrolled cell division is a hallmark of cancer. These compounds have been observed to cause cell cycle arrest at different phases, such as G0/G1 or G2/M, preventing the cells from proceeding to the next stage of division. mdpi.com The specific phase of arrest can depend on the cell type and the specific chemical structure of the phenoxyacetamide derivative. For instance, some derivatives might inhibit the activity of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. By inhibiting CDKs, these compounds can prevent the phosphorylation of target proteins that are necessary for the cell to move from one phase to the next.

Apoptosis Induction:

In addition to cell cycle modulation, a significant cellular effect of phenoxyacetamide derivatives is the induction of apoptosis, or programmed cell death. nih.gov Apoptosis is a crucial process for removing damaged or unwanted cells, and its evasion is another hallmark of cancer. Phenoxyacetamide derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The intrinsic pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic program. The extrinsic pathway is initiated by the binding of extracellular death ligands to death receptors on the cell surface, which also leads to the activation of caspases. Studies on phenoxyacetamide derivatives have shown that they can modulate the expression of proteins involved in these pathways, such as the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, and caspases, which are the executioners of apoptosis. mdpi.com

Table 1: Postulated Cellular Effects of this compound Based on Derivative Studies

Cellular ProcessPostulated Effect of this compoundKey Molecular Targets (Hypothesized)
Cell Cycle Arrest at G0/G1 or G2/M phaseCyclin-Dependent Kinases (CDKs), Cyclins
Apoptosis Induction of programmed cell deathBcl-2 family proteins (e.g., Bax, Bcl-2), Caspases (e.g., Caspase-3, Caspase-9)

Structure-Mechanism Correlation Analysis

The correlation between the chemical structure of phenoxyacetamide derivatives and their mechanism of action is a critical area of investigation. While a definitive analysis for this compound is not available, general principles can be inferred from related compounds.

It is hypothesized that the specific arrangement of these functional groups in this compound allows it to bind to and modulate the activity of proteins involved in cell cycle regulation or apoptosis. For example, the propyl group on the phenyl ring may enhance binding affinity to a hydrophobic pocket within a target protein, thereby influencing the compound's potency in inducing cell cycle arrest or apoptosis. The correlation lies in how these structural features translate into specific molecular interactions that trigger a particular cellular response.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how modifications to a chemical structure affect its biological activity. For phenoxyacetamide derivatives, SAR studies have revealed key structural features that are important for their pharmacological effects.

Impact of Aromatic Ring Substitutions on Biological Activity

Substitutions on the aromatic (phenyl) ring of the phenoxyacetamide scaffold have a significant impact on biological activity. mdpi.com The nature, position, and size of the substituent can influence the compound's potency, selectivity, and pharmacokinetic properties.

Table 2: Hypothetical Impact of Aromatic Ring Substitutions on the Biological Activity of Phenoxyacetamide Derivatives

Position of SubstitutionType of SubstituentExpected Impact on ActivityRationale
Para (4-position) Alkyl (e.g., Propyl)Potentially increased potencyEnhanced hydrophobic interactions with the target.
Para (4-position) Halogen (e.g., Cl, F)May increase activityCan enhance binding through halogen bonding and alter electronic properties. nih.gov
Ortho (2-position) Bulky groupMay decrease activityPotential for steric hindrance, preventing optimal binding.
Meta (3-position) Electron-withdrawingVariableCould influence electronic interactions within the binding site.

Influence of Alkyl Chain Length and Branching on Pharmacological Profile

The length and branching of the alkyl chain attached to the phenoxy ring can significantly modulate the pharmacological profile of phenoxyacetamide derivatives. nih.gov This is often attributed to changes in the lipophilicity of the molecule, which can affect its ability to cross cell membranes and interact with hydrophobic binding pockets.

A systematic increase in the length of the alkyl chain can lead to an increase in activity up to a certain point, after which the activity may decrease. This "cutoff" effect is often observed in SAR studies and suggests an optimal chain length for fitting into the target's binding site. Branching of the alkyl chain can also have a profound effect, often leading to a decrease in activity due to steric hindrance. The n-propyl group in this compound suggests a balance between lipophilicity and size that may be favorable for its biological activity.

Role of the Acetamide Moiety in Ligand-Target Recognition

The acetamide moiety is a common feature in many biologically active compounds and plays a crucial role in ligand-target recognition. ontosight.ai The amide bond is relatively stable and can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These hydrogen bonding capabilities are often essential for the specific and high-affinity binding of a ligand to its target protein.

In the context of phenoxyacetamide derivatives, the acetamide group likely serves as a key linker that correctly orients the phenoxy and N-ethyl portions of the molecule for optimal interaction with the target. Modifications to the acetamide group, such as replacing it with other linkers, would be expected to have a significant impact on the compound's biological activity, highlighting its importance in the pharmacophore.

Conformational Analysis and Bioactive Conformation Determination

The three-dimensional conformation of a molecule is critical for its biological activity, as it must adopt a specific shape, known as the bioactive conformation, to bind effectively to its target. chemrxiv.org Conformational analysis of phenoxyacetamide derivatives can be performed using computational methods, such as molecular mechanics and quantum chemistry calculations, as well as experimental techniques like NMR spectroscopy and X-ray crystallography. nih.gov

These studies can reveal the preferred low-energy conformations of the molecule in solution and in the solid state. The flexibility of the ethylacetamide side chain in this compound allows it to adopt various conformations. Identifying the specific conformation that is responsible for its biological activity is a key goal of conformational analysis. This information is invaluable for the rational design of new, more potent analogs. It is likely that the bioactive conformation involves a specific spatial arrangement of the aromatic ring, the ether linkage, and the acetamide group that maximizes favorable interactions with the biological target. mdpi.com

Preclinical in Vivo Research of N 2 4 Propylphenoxy Ethyl Acetamide in Animal Models

Efficacy Evaluation in Relevant Animal Disease Models

The evaluation of a compound's efficacy in animal models that mimic human diseases is a critical step in preclinical development. This often involves testing the compound in models of inflammation and cancer.

Proof-of-Concept Studies in Animal Models of Inflammation

Proof-of-concept studies are designed to demonstrate that a compound has the desired biological effect in a living organism. For an agent with putative anti-inflammatory properties, this would involve administering it to animal models that exhibit inflammatory responses. However, no such studies have been published for N-[2-(4-propylphenoxy)ethyl]acetamide.

Efficacy Assessment in Animal Cancer Xenograft Models

Animal cancer xenograft models, where human cancer cells are implanted into immunocompromised animals, are a standard tool for assessing the anti-tumor activity of new compounds. There is currently no available data from studies that have assessed the efficacy of this compound in this context.

Dose-Response Relationships in Specific Animal Models for Efficacy Determination

Determining the relationship between the dose of a compound and its therapeutic effect is crucial for identifying an effective dosage range. This information is generated through dose-response studies in relevant animal models. To date, no such data has been made public for this compound.

In Vivo Mechanistic Investigations

Understanding how a compound exerts its effects at a molecular and cellular level within a living organism is the goal of mechanistic investigations. These studies often involve analyzing biomarkers and assessing the compound's interaction with its biological target.

Biomarker Analysis in Animal Tissues and Biofluids

Biomarkers are measurable indicators of a biological state or condition. In preclinical research, they can be used to gauge a compound's activity and mechanism of action. Analysis of biomarkers in tissues and biofluids from animals treated with this compound has not been reported in the scientific literature.

Pharmacodynamic Studies in Animal Models for Target Engagement

Pharmacodynamic studies aim to confirm that a compound is interacting with its intended biological target in the body, an event known as target engagement. This is a key step in validating the compound's mechanism of action. There are no published pharmacodynamic studies for this compound in animal models.

Metabolite Profiling and Biotransformation Pathways in Animal Systems

In the absence of direct experimental data on the in vivo metabolism of this compound, this section outlines the predicted metabolic fate of the compound in animal models. The plausible biotransformation pathways are inferred from established metabolic reactions of structurally related molecules, including propylbenzene, phenoxyethanol, and various N-substituted acetamides. The primary sites for metabolic modification are anticipated to be the propyl side chain, the aromatic ring, the ether linkage, and the ethylacetamide moiety.

The biotransformation of this compound is expected to proceed through Phase I and Phase II metabolic reactions. Phase I reactions, which include oxidation and hydrolysis, introduce or expose functional groups. These are followed by Phase II conjugation reactions, where endogenous polar molecules are attached to the modified compound, facilitating its excretion.

Predicted Phase I Metabolic Pathways:

Hydroxylation of the Propyl Side Chain: The n-propyl group attached to the phenoxy ring is a likely target for aliphatic hydroxylation by cytochrome P450 (CYP) enzymes. This can occur at three different positions:

α-Hydroxylation: Oxidation at the carbon atom directly attached to the aromatic ring (benzylic position) would yield N-[2-(4-(1-hydroxypropyl)phenoxy)ethyl]acetamide.

β-Hydroxylation: Oxidation at the second carbon of the propyl chain would result in the formation of N-[2-(4-(2-hydroxypropyl)phenoxy)ethyl]acetamide.

γ-Hydroxylation: Oxidation at the terminal carbon of the propyl group would produce N-[2-(4-(3-hydroxypropyl)phenoxy)ethyl]acetamide.

Aromatic Hydroxylation: The phenyl ring of the propylphenoxy group can undergo hydroxylation, also catalyzed by CYP enzymes. This reaction typically occurs at positions ortho or meta to the existing substituents, leading to the formation of phenolic metabolites.

O-Dealkylation: Cleavage of the ether bond is a common metabolic pathway for phenoxy compounds. This O-dealkylation would result in the formation of 4-propylphenol (B1200801) and a derivative of 2-aminoethanol.

N-Deacetylation: The acetamide (B32628) group can be hydrolyzed by amidases, leading to the removal of the acetyl group. This N-deacetylation would produce the primary amine, N-[2-(4-propylphenoxy)ethyl]amine.

Oxidation of the Ethyl Side Chain: The ethyl group in the acetamide portion of the molecule could undergo oxidation. For instance, the terminal methyl group of the acetyl moiety could be hydroxylated, which could then be further oxidized to a carboxylic acid.

Predicted Phase II Metabolic Pathways:

The hydroxylated metabolites generated during Phase I reactions are expected to undergo conjugation with endogenous molecules to increase their water solubility and facilitate their elimination from the body. These Phase II reactions include:

Glucuronidation: The hydroxyl groups on the propyl side chain or the aromatic ring can be conjugated with glucuronic acid.

Sulfation: The phenolic metabolites formed through aromatic hydroxylation can be conjugated with sulfate.

The following interactive data table summarizes the predicted metabolites of this compound and the key biotransformation pathways involved.

Metabolite Biotransformation Pathway Enzyme Class (Predicted)
N-[2-(4-(1-hydroxypropyl)phenoxy)ethyl]acetamideα-Hydroxylation of propyl chainCytochrome P450 (CYP)
N-[2-(4-(2-hydroxypropyl)phenoxy)ethyl]acetamideβ-Hydroxylation of propyl chainCytochrome P450 (CYP)
N-[2-(4-(3-hydroxypropyl)phenoxy)ethyl]acetamideγ-Hydroxylation of propyl chainCytochrome P450 (CYP)
Hydroxylated-N-[2-(4-propylphenoxy)ethyl]acetamide (ring)Aromatic HydroxylationCytochrome P450 (CYP)
4-PropylphenolO-DealkylationCytochrome P450 (CYP)
N-[2-(4-propylphenoxy)ethyl]amineN-DeacetylationAmidase
Glucuronide conjugates of hydroxylated metabolitesGlucuronidationUDP-glucuronosyltransferase (UGT)
Sulfate conjugates of phenolic metabolitesSulfationSulfotransferase (SULT)

Future Directions and Emerging Research Avenues for N 2 4 Propylphenoxy Ethyl Acetamide

Exploration of Novel Therapeutic Indications Based on Mechanistic Insights

The journey to uncover new therapeutic uses for any compound begins with a deep understanding of its mechanism of action. As there are no studies detailing how N-[2-(4-propylphenoxy)ethyl]acetamide interacts with biological systems, the initial research phase would need to focus on elucidating its primary molecular targets and downstream signaling pathways. Once a mechanism is identified, researchers could then hypothesize and test its efficacy in various disease models. For instance, if the compound were found to modulate a specific enzyme or receptor, its potential in treating diseases where that target is dysregulated could be systematically investigated.

Development of Advanced Research Tools and Probes Based on the Compound Scaffold

The chemical structure of this compound could potentially serve as a scaffold for the creation of sophisticated research tools. Should the compound exhibit interesting biological activity, medicinal chemists could synthesize derivatives to probe its structure-activity relationship (SAR). This would involve creating analogs with modifications at various positions to understand which chemical features are critical for its effects. Furthermore, if a high-affinity target is identified, radiolabeled or fluorescently tagged versions of the compound could be developed as probes for in vitro and in vivo imaging, enabling researchers to visualize the distribution and engagement of the target in biological systems.

Integration with Omics Technologies for Systems-Level Biological Understanding

To gain a comprehensive, unbiased view of the biological effects of this compound, its integration with various "omics" technologies would be essential. This approach allows for a broad-spectrum analysis of molecular changes within a cell or organism following compound treatment.

Omics TechnologyPotential Application for this compound Research
Genomics To identify genetic factors that may influence sensitivity or resistance to the compound.
Transcriptomics To analyze changes in gene expression patterns induced by the compound, providing clues about the cellular pathways it affects.
Proteomics To study alterations in protein levels and post-translational modifications, offering direct insight into the compound's impact on cellular machinery.
Metabolomics To profile changes in small-molecule metabolites, revealing the compound's influence on metabolic pathways.

By integrating data from these different omics layers, researchers could construct a detailed, systems-level model of the compound's biological impact, potentially uncovering novel mechanisms and therapeutic opportunities that would be missed by more targeted approaches.

Collaborative Research Initiatives and Open Science Data Sharing Platforms

Given the nascent stage of research on this compound, progress would be significantly accelerated through collaborative efforts and a commitment to open science. Establishing a consortium of academic and industry researchers with expertise in relevant fields such as medicinal chemistry, pharmacology, and systems biology could foster the rapid generation and dissemination of knowledge.

Furthermore, the creation of an open-access database to share all experimental data related to this compound would be invaluable. This platform would allow researchers worldwide to access and analyze data, promoting transparency, reproducibility, and the synergistic advancement of our understanding of this novel compound. Such an initiative would not only prevent the duplication of efforts but also harness the collective intelligence of the scientific community to unlock its full therapeutic potential.

Q & A

Q. What synthetic methodologies are recommended for N-[2-(4-propylphenoxy)ethyl]acetamide, and how can reaction parameters be optimized?

  • Methodological Answer : A two-step synthesis is typically employed:

Etherification : React 4-propylphenol with 2-chloroethylamine hydrochloride in the presence of a base (e.g., K₂CO₃) to form 2-(4-propylphenoxy)ethylamine.

Acetylation : Treat the intermediate with acetic anhydride in a polar aprotic solvent (e.g., DMF) at 60–80°C.

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of acetic anhydride to amine) to minimize unreacted starting material. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are essential for confirming the structural identity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹H NMR to verify the acetamide methyl group (δ ~2.0 ppm) and aromatic protons (δ 6.8–7.2 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~170 ppm) and propylphenoxy carbons.
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₁₃H₁₉NO₂, [M+H]⁺ = 234.1494).
  • Elemental Analysis : Validate purity (>95%) by comparing experimental vs. theoretical C, H, N percentages .

Q. How should researchers assess the stability and storage conditions of this compound?

  • Methodological Answer :
  • Stability Testing : Perform accelerated degradation studies under varying pH (1–13), temperatures (4°C, 25°C, 40°C), and light exposure. Monitor via HPLC for decomposition products.
  • Storage : Store desiccated at –20°C in amber vials to prevent hydrolysis and photodegradation. Conduct periodic purity checks .

Advanced Research Questions

Q. What experimental designs are effective for studying the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :
  • Derivatization : Modify the propyl group (e.g., cyclopropyl, fluoroalkyl) and acetamide moiety (e.g., trifluoroacetyl).
  • Biological Assays : Screen analogs for target binding (e.g., receptor affinity via radioligand displacement) and functional activity (e.g., cAMP modulation in cell-based assays). Use computational docking to prioritize substituents .
  • Data Analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, steric bulk) with activity .

Q. How can researchers resolve contradictions in pharmacological data across studies involving this compound analogs?

  • Methodological Answer :
  • Replication Studies : Standardize assay conditions (e.g., cell lines, incubation times) to isolate variables.
  • Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify trends.
  • Control Experiments : Test for off-target interactions (e.g., kinase panels) and metabolite interference .

Q. What strategies are recommended for identifying the molecular targets of this compound in neurological studies?

  • Methodological Answer :
  • Chemoproteomics : Use photoaffinity labeling with a radiolabeled or biotinylated analog to capture binding proteins.
  • RNAi/CRISPR Screens : Knock down candidate targets (e.g., GPCRs, ion channels) and assess loss of compound efficacy.
  • Animal Models : Compare pharmacokinetic profiles in wild-type vs. knockout mice .

Data Reporting Guidelines

  • Synthesis : Report yields, purity (HPLC), and spectral data (NMR shifts, HRMS).
  • Biological Studies : Include IC₅₀ values, confidence intervals, and assay protocols (e.g., OECD guidelines).
  • SAR : Tabulate substituent effects on activity (see example below).
DerivativeSubstituentIC₅₀ (nM)logP
ParentPropyl150 ± 102.8
Analog 1Cyclopropyl90 ± 53.1
Analog 2Fluoroethyl200 ± 152.5

Adapted from methodologies in

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.